4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
The compound “4-chloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a furan ring, an indole ring, and a thioether .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and indole rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The furan ring is a five-membered ring with an oxygen atom, and the thioether group contains a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Pro-Apoptotic Anticancer Agents:
- The synthesis of benzamide derivatives, including structures related to the query compound, has shown promising pro-apoptotic activity against melanoma cell lines. Such compounds were evaluated for their anticancer activity, demonstrating significant growth inhibition in melanoma cancer cell lines, with some showing IC50 values indicative of moderate anticancer potency. These findings suggest the potential application of the query compound in cancer research, especially as a lead compound for the development of novel anticancer agents (Yılmaz et al., 2015).
Melanoma Cytotoxicity:
- Benzamide derivatives have also been explored for their cytotoxicity against melanoma cells. Such compounds have been identified for their potential in targeted drug delivery for melanoma therapy, highlighting the utility of benzamide-based molecules in the development of treatments for melanotic melanoma. This underscores the potential research application of the query compound in the design of selective agents for melanoma treatment (Wolf et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c25-18-9-7-17(8-10-18)24(30)26-11-12-28-15-22(20-5-1-2-6-21(20)28)32-16-23(29)27-14-19-4-3-13-31-19/h1-10,13,15H,11-12,14,16H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHHLOWJHSLAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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